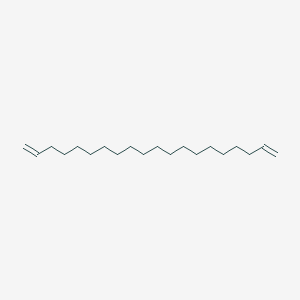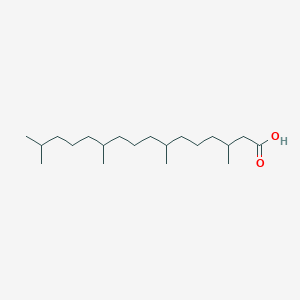![molecular formula C12H10N2 B081401 (E)-2-[2-(3-pyridyl)vinyl]pyridine CAS No. 13362-75-9](/img/structure/B81401.png)
(E)-2-[2-(3-pyridyl)vinyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-[2-(3-pyridyl)vinyl]pyridine, also known as 2-(3-pyridyl)ethenylpyridine, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a member of the family of pyridine derivatives and is commonly used in the development of various drugs and materials.
科学研究应用
(E)-(E)-2-[2-(3-pyridyl)vinyl]pyridine[(E)-2-[2-(3-pyridyl)vinyl]pyridine(3-pyridyl)vinyl]pyridine has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the development of new drugs. It has been shown to have potential as an anti-inflammatory, anti-cancer, and anti-microbial agent. Additionally, (E)-(E)-2-[2-(3-pyridyl)vinyl]pyridine[(E)-2-[2-(3-pyridyl)vinyl]pyridine(3-pyridyl)vinyl]pyridine has been used in the development of new materials, such as conducting polymers and liquid crystals.
作用机制
The mechanism of action of (E)-(E)-2-[2-(3-pyridyl)vinyl]pyridine[(E)-2-[2-(3-pyridyl)vinyl]pyridine(3-pyridyl)vinyl]pyridine is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways within cells. This inhibition leads to a reduction in inflammation, cell proliferation, and microbial growth.
生化和生理效应
Studies have shown that (E)-(E)-2-[2-(3-pyridyl)vinyl]pyridine[(E)-2-[2-(3-pyridyl)vinyl]pyridine(3-pyridyl)vinyl]pyridine has several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases. Additionally, (E)-(E)-2-[2-(3-pyridyl)vinyl]pyridine[(E)-2-[2-(3-pyridyl)vinyl]pyridine(3-pyridyl)vinyl]pyridine has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
实验室实验的优点和局限性
One of the primary advantages of using (E)-(E)-2-[2-(3-pyridyl)vinyl]pyridine[(E)-2-[2-(3-pyridyl)vinyl]pyridine(3-pyridyl)vinyl]pyridine in lab experiments is its versatility. This compound can be used in various types of experiments, including cell-based assays, animal models, and material synthesis. Additionally, (E)-(E)-2-[2-(3-pyridyl)vinyl]pyridine[(E)-2-[2-(3-pyridyl)vinyl]pyridine(3-pyridyl)vinyl]pyridine is relatively easy to synthesize, making it readily available for use in research.
However, there are also some limitations associated with using (E)-(E)-2-[2-(3-pyridyl)vinyl]pyridine[(E)-2-[2-(3-pyridyl)vinyl]pyridine(3-pyridyl)vinyl]pyridine in lab experiments. One limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, (E)-(E)-2-[2-(3-pyridyl)vinyl]pyridine[(E)-2-[2-(3-pyridyl)vinyl]pyridine(3-pyridyl)vinyl]pyridine can be toxic at high concentrations, which can limit its use in certain types of experiments.
未来方向
There are several future directions for research involving (E)-(E)-2-[2-(3-pyridyl)vinyl]pyridine[(E)-2-[2-(3-pyridyl)vinyl]pyridine(3-pyridyl)vinyl]pyridine. One direction is to further investigate its potential as an anti-inflammatory and anti-cancer agent. Additionally, researchers could explore the use of (E)-(E)-2-[2-(3-pyridyl)vinyl]pyridine[(E)-2-[2-(3-pyridyl)vinyl]pyridine(3-pyridyl)vinyl]pyridine in the development of new materials, such as organic semiconductors and liquid crystals. Finally, further studies could be conducted to better understand the mechanism of action of (E)-(E)-2-[2-(3-pyridyl)vinyl]pyridine[(E)-2-[2-(3-pyridyl)vinyl]pyridine(3-pyridyl)vinyl]pyridine and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, (E)-(E)-2-[2-(3-pyridyl)vinyl]pyridine[(E)-2-[2-(3-pyridyl)vinyl]pyridine(3-pyridyl)vinyl]pyridine is a versatile and potentially useful compound in the field of scientific research. Its unique properties and potential applications make it an important area of study for researchers in various fields. By further investigating its synthesis, mechanism of action, and potential applications, researchers can continue to make significant contributions to the scientific community.
合成方法
(E)-(E)-2-[2-(3-pyridyl)vinyl]pyridine[(E)-2-[2-(3-pyridyl)vinyl]pyridine(3-pyridyl)vinyl]pyridine can be synthesized using several different methods. One common method involves the reaction of (E)-2-[2-(3-pyridyl)vinyl]pyridineacetylpyridine with formaldehyde and a pyridine-3-carbaldehyde derivative in the presence of a base. This reaction produces (E)-(E)-2-[2-(3-pyridyl)vinyl]pyridine[(E)-2-[2-(3-pyridyl)vinyl]pyridine(3-pyridyl)vinyl]pyridine as a yellow solid with a melting point of around 121-123°C.
属性
IUPAC Name |
2-(2-pyridin-3-ylethenyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-2-9-14-12(5-1)7-6-11-4-3-8-13-10-11/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXDIUGCNUFQEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-[2-(3-pyridyl)vinyl]pyridine | |
CAS RN |
13362-75-9 |
Source


|
| Record name | (E)-2-[2-(3-pyridyl)vinyl]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

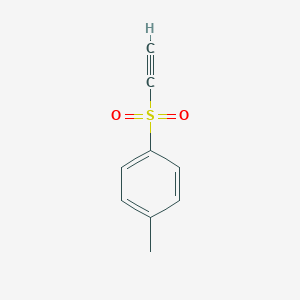
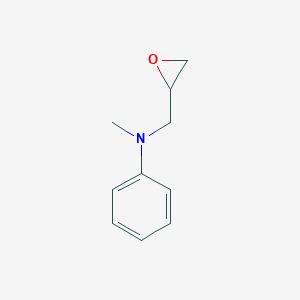
![Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B81325.png)

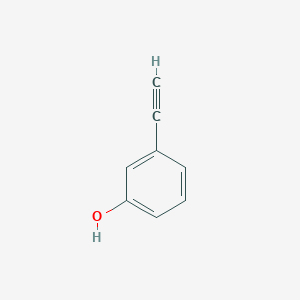
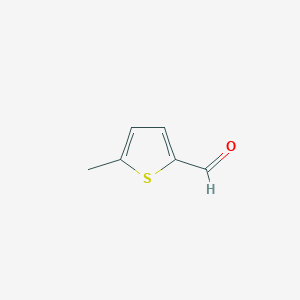
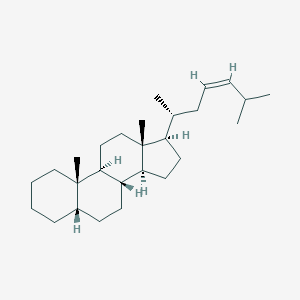
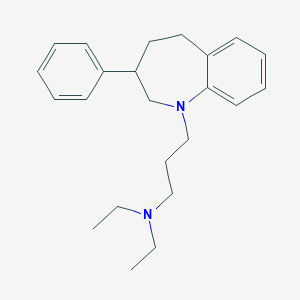
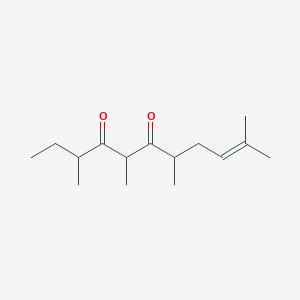
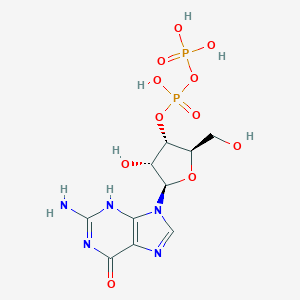
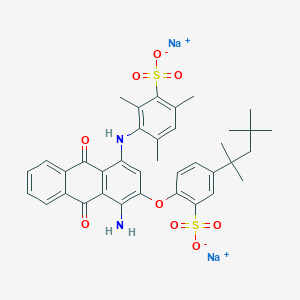
![Dipotassium;2,7,9,14,15,16,17,18-octaoxa-1,8-distibanuidapentacyclo[10.2.1.11,4.15,8.18,11]octadecane-3,6,10,13-tetrone](/img/structure/B81345.png)
